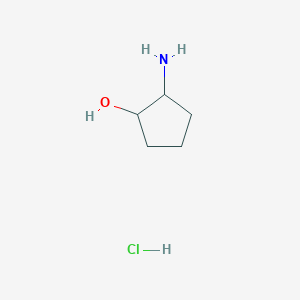

2-Aminocyclopentanol hydrochloride

Description

Context of Chiral Amino Alcohols in Organic Synthesis

Chiral amino alcohols are a privileged class of organic compounds, distinguished by the presence of both an amino and a hydroxyl group attached to a chiral carbon framework. This bifunctionality makes them exceptionally versatile building blocks and auxiliaries in organic synthesis. diva-portal.orgnih.gov Their utility stems from their ability to participate in a wide range of chemical transformations, often serving as precursors for the synthesis of biologically active molecules and as ligands in metal-catalyzed asymmetric reactions. diva-portal.org

The development of synthetic methods to access chiral 1,2-amino alcohols is an active area of research. diva-portal.org These methods include the aminohydroxylation of alkenes, the opening of epoxides and aziridines, and the reduction of α-amino ketones. ontosight.ai The Sharpless asymmetric aminohydroxylation is a notable method for the direct enantioselective synthesis of amino alcohols from alkenes. diva-portal.org The strategic importance of these compounds lies in their frequent appearance as key structural motifs in numerous pharmaceuticals, natural products, and agrochemicals. a2bchem.com

Overview of 2-Aminocyclopentanol (B113218) Hydrochloride as a Privileged Chiral Scaffold

2-Aminocyclopentanol hydrochloride is recognized as a valuable chiral building block in asymmetric synthesis. a2bchem.comchemicalbook.com Its rigid cyclopentane (B165970) ring provides a conformationally constrained scaffold, which is a desirable feature in the design of molecules with specific three-dimensional structures. This structural rigidity, combined with the presence of the amino and hydroxyl functional groups, makes it a "privileged scaffold." In medicinal chemistry, a privileged scaffold is a molecular framework that is able to bind to multiple biological targets, thus serving as a starting point for the development of a variety of bioactive compounds. nih.govnih.gov

The utility of this compound and its derivatives is demonstrated by their application in the synthesis of pharmaceuticals. chemicalbook.comchembk.com For instance, the (1R,2R)-isomer is a useful intermediate in the synthesis of various medicinal compounds. chembk.com The different stereoisomers of 2-aminocyclopentanol serve as important chiral building blocks for the asymmetric synthesis of more complex molecules, allowing for precise control over their stereochemistry. chemicalbook.com

Significance of Stereochemistry in 2-Aminocyclopentanol Derivatives

The biological activity and physical properties of 2-aminocyclopentanol derivatives are intrinsically linked to their stereochemistry. The spatial arrangement of the amino and hydroxyl groups on the cyclopentane ring gives rise to different stereoisomers, each with unique properties and applications. The ability to selectively synthesize a specific stereoisomer is therefore crucial for its use in areas such as drug discovery and materials science. ontosight.ai

The stereochemistry of the 2-aminocyclopentanol scaffold influences its interactions with biological targets, such as enzymes and receptors. ontosight.ai For example, the cholinesterase inhibitory potential of the cis-form of this compound has been reported to be higher than that of its trans-form. This highlights the importance of stereochemical control in the synthesis of biologically active molecules derived from this scaffold.

Enantiomeric and Diastereomeric Forms (e.g., (1R,2S), (1S,2R), (1R,2R), (1S,2S) isomers, cis/trans configurations)

2-Aminocyclopentanol has two chiral centers, which means it can exist as four possible stereoisomers. These are organized into two pairs of enantiomers. The relative orientation of the amino and hydroxyl groups determines whether the isomer is cis (on the same side of the ring) or trans (on opposite sides of the ring).

The cis-isomers are a pair of enantiomers:

(1R,2S)-2-Aminocyclopentanol

(1S,2R)-2-Aminocyclopentanol

The trans-isomers are another pair of enantiomers:

(1R,2R)-2-Aminocyclopentanol

(1S,2S)-2-Aminocyclopentanol

Each of these stereoisomers is a distinct chemical entity with specific properties. The hydrochloride salts of these isomers are commonly used in synthesis. a2bchem.comsigmaaldrich.comsigmaaldrich.com The synthesis of all four stereoisomers of related 2-aminocyclopentanecarboxylic acid has been a subject of significant research, underscoring the importance of accessing each distinct stereoisomer. nih.gov

| Stereoisomer | Configuration | CAS Number (HCl Salt) | Other Names |

| (1R,2S)-2-Aminocyclopentanol HCl | cis | 137254-03-6 | cis-(1R,2S)-2-Aminocyclopentanol hydrochloride |

| (1S,2R)-2-Aminocyclopentanol HCl | cis | 225791-13-9 | cis-(1S,2R)-2-Aminocyclopentanol hydrochloride |

| (1R,2R)-2-Aminocyclopentanol HCl | trans | 68327-11-7 | trans-(1R,2R)-2-Aminocyclopentanol hydrochloride |

| (1S,2S)-2-Aminocyclopentanol HCl | trans | 930-45-0 (free base) | trans-(1S,2S)-2-Aminocyclopentanol hydrochloride |

| Property | cis-2-Aminocyclopentanol HCl | trans-2-Aminocyclopentanol HCl |

| Molecular Formula | C₅H₁₂ClNO | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol | 137.61 g/mol |

| Appearance | White solid | White crystalline solid |

| Melting Point | 179-180 °C | 155-160 °C |

Note: Properties can vary slightly between different enantiomers and suppliers.

Historical Development of Research on Aminocyclopentanols

The study of aminocyclopentanols dates back to at least the mid-20th century. A notable early contribution was a 1952 paper by G. Fodor and J. Kiss in the Journal of the Chemical Society, which delved into the stereochemistry of the 2-aminocyclopentanols. rsc.org This work laid a foundation for understanding the spatial arrangement of the functional groups on the cyclopentane ring.

Over the years, research has focused on developing efficient and stereoselective methods for the synthesis of the various isomers of 2-aminocyclopentanol. Early methods often involved the resolution of racemic mixtures. More modern approaches have focused on asymmetric synthesis, which allows for the direct preparation of a single enantiomer. For example, methods have been developed for the asymmetric synthesis of (1R,2R)-2-amino-1-cyclopentanol. chembk.com Patents from the early 2000s describe processes for producing specific stereoisomers, such as (1R,2R)-2-amino-1-cyclopentanol and its hydrochloride salt, on an industrial scale, highlighting its importance as a pharmaceutical intermediate. chembk.com The synthesis of all four stereoisomers of related compounds like 2-aminocyclopentanecarboxylic acid has also been a significant area of investigation, providing a toolbox of building blocks for fields like peptide chemistry. nih.gov The continuous development of synthetic routes reflects the enduring importance of aminocyclopentanols as versatile chiral building blocks in organic chemistry.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-aminocyclopentan-1-ol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO.ClH/c6-4-2-1-3-5(4)7;/h4-5,7H,1-3,6H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFSXKSSWYSZPGQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31889-37-9 | |

| Record name | cis-2-Amino-cyclopentanol hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 2 Aminocyclopentanol Hydrochloride

Chemoenzymatic Approaches for Enantioselective Production

Chemoenzymatic synthesis combines the precision of biocatalysis with the practicality of traditional organic chemistry to produce enantiopure compounds. researchgate.netnih.gov Enzymes, particularly hydrolases like lipases, are widely used due to their remarkable chemo-, regio-, and stereoselectivity, often under mild reaction conditions. nih.govnih.gov

Lipase-Catalyzed Resolutions of Racemic Precursors

Kinetic resolution is a robust technique for separating enantiomers from a racemic mixture, wherein an enzyme selectively catalyzes the transformation of one enantiomer, leaving the other unreacted. nih.govnih.gov Lipases are particularly effective for this purpose, commonly employed in the enantioselective acylation of alcohols or the hydrolysis of corresponding esters. nih.govmdpi.com

A notable strategy involves the resolution of racemic trans-2-(diallylamino)cyclopentanol. researchgate.net In this method, Burkholderia cepacia lipase (B570770) (formerly Pseudomonas cepacia lipase) is used to selectively acylate the hydroxyl group of one enantiomer. researchgate.netresearchgate.net This enzymatic acylation allows for the separation of the resulting enantiopure ester from the unreacted alcohol, both of which can then be converted to the respective enantiomers of trans-2-aminocyclopentanol. researchgate.net Optically active trans-2-(N,N-dialkylamino)cyclopentanols and their acetate (B1210297) derivatives have been obtained with high chemical yields and excellent enantiomeric excesses (95% to >99%) through this lipase-catalyzed methodology. researchgate.net

Similarly, Candida antarctica lipase B (CAL-B) has been effectively used in the N-acylation of cis- and trans-2-aminocyclopentanecarboxamides, demonstrating the versatility of lipases in resolving different isomers and derivatives within the cyclopentane (B165970) family. researchgate.net The choice of enzyme can be critical, as an unexpected change in enantiopreference has been observed when substituting CAL-B with Candida antarctica lipase A or Pseudomonas cepacia lipase for certain substrates. researchgate.net

The following table summarizes key findings in the lipase-catalyzed resolution of 2-aminocyclopentanol (B113218) precursors.

Table 1: Lipase-Catalyzed Kinetic Resolution of 2-Aminocyclopentanol Precursors

| Racemic Precursor | Enzyme | Reaction Type | Acylating Agent / Solvent | Product(s) | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|---|---|

| trans-2-(Diallylamino)cyclopentanol | Burkholderia cepacia Lipase | Acylation | Not specified | Enantiopure amino alcohol and its ester | >99% | researchgate.net |

| cis-2-Aminocyclopentanecarboxamide | Candida antarctica Lipase B (CAL-B) | N-Acylation | 2,2,2-Trifluoroethyl butanoate / tert-Amyl alcohol | (1R,2S)-N-butanoyl-2-aminocyclopentanecarboxamide | >99% | researchgate.net |

| Racemic Cycloalkanol Analogs | Not specified | Resolution via Mesylation/Substitution | Not specified | Optically active amines | Not specified | researchgate.net |

| Racemic Amine Precursor to Ivabradine | Pseudomonas cepacia Lipase (PSC-II) | Resolution | Diethyl carbonate / 2-Me-THF | (S)-amine | 99% | mdpi.com |

Biotransformations and Enzymatic Deracemization

Beyond kinetic resolution, biotransformations encompass a wider range of enzyme-catalyzed reactions for creating chiral molecules. A cutting-edge approach involves the fully biocatalytic asymmetric ring-opening of meso-epoxides to yield chiral cyclic β-amino alcohols. rsc.org This strategy offers an environmentally friendly pathway from simple, achiral starting materials. rsc.org For instance, a novel amine transaminase (CepTA) from Capronia epimyces has been used in a cascade reaction. The process starts with a meso-cyclopentene oxide, which is first opened by an epoxide hydrolase to a diol, then oxidized by a dehydrogenase to an α-hydroxy ketone. The key stereodefining step is the amination of this ketone by the amine transaminase, producing the enantiopure trans-β-amino alcohol with high conversion and greater than 99% enantiomeric excess. rsc.org

Enzymatic deracemization is another powerful strategy that aims to convert an entire racemic mixture into a single, optically pure enantiomer, thus overcoming the 50% theoretical yield limit of conventional kinetic resolution. nih.gov This is often achieved using a multi-enzyme system. For example, in the deracemization of amino acids, one enantiomer is selectively oxidized by an amino acid oxidase to an intermediate α-keto acid. This keto acid is then asymmetrically reduced back to the desired amino acid enantiomer by a selective transaminase or dehydrogenase. nih.gov While specific applications of this deracemization concept to 2-aminocyclopentanol hydrochloride are still emerging, the principle represents a significant advancement in biocatalytic synthesis. nih.gov

Catalytic Asymmetric Synthesis Strategies

Catalytic asymmetric synthesis utilizes chiral catalysts to transform prochiral substrates into chiral products with high enantioselectivity. scilit.comnih.gov This field is dominated by transition-metal catalysis and, more recently, organocatalysis.

Metal-Complex Catalysis (e.g., Salen-Co-OTf catalyst)

Chiral metal complexes are highly effective catalysts for a variety of asymmetric transformations. Salen-type ligands, which are tetradentate Schiff bases, form stable and versatile complexes with various metals, including cobalt. nih.govyoutube.comyoutube.com These complexes create a defined chiral environment around the metal center, enabling stereocontrolled reactions.

For example, a C₂ symmetric cobalt(II)-salen catalyst has been developed for the asymmetric cyclopropanation of olefins, achieving high yields and excellent diastereo- and enantioselectivity. nih.gov While this specific reaction produces cyclopropanes, it highlights the potential of cobalt-salen catalysts in creating chiral structures with high fidelity. nih.gov Similarly, chiral salen-manganese complexes, known as Jacobsen's catalysts, are renowned for their effectiveness in asymmetric epoxidations and have been applied to reactions like the asymmetric Strecker reaction for synthesizing chiral α-amino acids. thieme-connect.de The principles governing these catalysts suggest their potential applicability in synthesizing chiral aminocyclopentanols, for instance, through the asymmetric addition of nucleophiles to a cyclopentene (B43876) derivative, although specific reports using a Salen-Co-OTf catalyst for this purpose are not extensively detailed.

Organocatalytic Transformations

Organocatalysis employs small, chiral organic molecules to catalyze asymmetric reactions, avoiding the use of potentially toxic or expensive metals. nih.gov This field has expanded rapidly, offering novel pathways to enantiopure compounds.

A relevant example is the one-pot, multicatalytic formal [3+2] reaction between 1,3-dicarbonyl compounds and α,β-unsaturated aldehydes. nih.gov This cascade process uses a chiral secondary amine to catalyze a Michael addition, followed by an N-heterocyclic carbene (NHC) catalyzed intramolecular reaction to yield densely functionalized cyclopentanones with three contiguous stereocenters and high enantioselectivity. nih.gov These chiral cyclopentanone (B42830) products are ideal precursors that can be converted to 2-aminocyclopentanol derivatives through subsequent reduction and amination steps. The compatibility of multiple organocatalysts operating concurrently in a single vessel represents a significant advance in synthetic efficiency. nih.gov

Asymmetric Ring-Opening Reactions of Meso-Epoxides

The asymmetric ring-opening (ARO) of meso-epoxides is a powerful and atom-economical method for synthesizing enantiopure trans-1,2-amino alcohols. researchgate.netrsc.org Meso-epoxides, such as cyclopentene oxide, are achiral compounds with a plane of symmetry, but their ring-opening with a nucleophile can generate two new stereocenters. The use of a chiral catalyst directs the nucleophilic attack to one of the two enantiotopic carbon atoms of the epoxide ring, resulting in a single enantiomer of the product.

While metal-catalyzed ARO reactions are well-established, recent advancements have focused on biocatalytic approaches. rsc.org As described in section 2.1.2, a fully biocatalytic cascade using an epoxide hydrolase, a dehydrogenase, and a key amine transaminase can effectively achieve the asymmetric ring-opening of meso-cyclopentene oxide to produce (1R,2R)-trans-β-amino alcohols with excellent conversion and enantioselectivity. rsc.org This chemoenzymatic strategy provides a green and efficient alternative to traditional chemical methods for accessing these valuable chiral building blocks. researchgate.netrsc.org

Diastereoselective Synthesis Pathways

The relative stereochemistry of the amino and hydroxyl groups on the cyclopentane ring is crucial for the biological activity and utility of 2-aminocyclopentanol derivatives. Therefore, the development of diastereoselective synthetic methods to control the formation of cis and trans isomers is of paramount importance.

Strategies for Cis/Trans Isomer Control

Controlling the cis/trans isomer ratio is a significant challenge in the synthesis of 2-aminocyclopentanol. Various strategies have been developed to address this, often involving stereocontrolled reduction or cyclization reactions.

One approach involves the reduction of β-enaminoketones derived from 1,3-cyclopentanediones. For instance, the reduction of these precursors using sodium in a mixture of THF and isopropyl alcohol can lead to a mixture of cis and trans aminocyclohexanols, with the ratio depending on the substrate and reaction conditions. nih.gov While this has been demonstrated for the cyclohexyl analogue, the principles can be applied to cyclopentyl systems. The diastereoselectivity is often explained by the steric hindrance of the substituents on the ring, which directs the approach of the reducing agent. nih.gov

Another strategy involves the conversion of a trans-isomer to a cis-isomer. For example, a process for preparing cis-2-aminocyclohexanol involves starting with the corresponding trans-isomer, protecting the amine, forming an oxazoline (B21484) intermediate, and then hydrolyzing under acidic conditions to yield a majority of the cis-isomer. google.com This epimerization strategy, while demonstrated on a cyclohexane (B81311) ring, presents a potential pathway for controlling the stereochemistry in cyclopentane systems as well.

Chemoenzymatic methods also offer a high degree of stereocontrol. Lipases, for example, can be used for the kinetic resolution of racemic precursors, allowing for the separation of enantiomers of a specific diastereomer. researchgate.net For instance, Burkholderia cepacia lipase has been successfully used to resolve racemic trans-2-(diallylamino)cyclopentanol. researchgate.net

Stereochemical Control in Multi-Step Syntheses

Achieving specific stereochemistry in a target molecule often requires a multi-step synthetic sequence where each step proceeds with a high degree of stereocontrol. rijournals.com The synthesis of chiral amino alcohols, such as 2-aminocyclopentanol, often presents the challenge of establishing at least two chiral centers. nih.gov

A multi-step strategy can involve the creation of a cyclic precursor with the desired relative stereochemistry, followed by functional group transformations. For example, a process for preparing (1R,3S)-3-aminocyclopentanol hydrochloride starts with a hetero Diels-Alder reaction to set the initial stereochemistry, followed by a series of reduction and deprotection steps. google.com The choice of reagents and catalysts at each stage is critical for maintaining and controlling the stereochemical integrity of the molecule.

Enzymatic reactions are increasingly integrated into multi-step syntheses to achieve high enantioselectivity. nih.gov For example, a de novo metabolic pathway using a transketolase and a transaminase has been developed for the synthesis of chiral amino alcohols. nih.gov Such biocatalytic cascades can be more sustainable and efficient than traditional chemical methods. nih.gov

Classic and Modern Chemical Synthesis Routes

A variety of synthetic routes, ranging from classical reduction methods to modern catalytic reactions, have been employed to produce this compound.

Reduction of Nitrogen-Containing Cyclopentane Precursors

A common and classic approach to synthesizing 2-aminocyclopentanol involves the reduction of a nitrogen-containing functional group on a cyclopentane ring that already possesses a hydroxyl or protected hydroxyl group.

A key example is the reduction of a nitrogen-oxygen bond in a cycloadduct. A patented method describes the selective reduction of the N-O bond in a bicyclic intermediate using a zinc powder-acetic acid system. google.com This intermediate is formed from a hetero Diels-Alder reaction. Subsequent steps include reduction of a double bond and deprotection to yield the desired aminocyclopentanol. google.com

Another example involves the reduction of β-enaminoketones. The reduction of the ketone and the enamine double bond can be achieved using reagents like sodium in alcohol, leading to the formation of the corresponding amino alcohol. nih.gov The stereochemical outcome of such reductions is highly dependent on the substrate and reaction conditions.

The following table summarizes a reduction step in a multi-step synthesis of (1R,3S)-3-aminocyclopentanol hydrochloride.

| Precursor | Reagent | Product | Reference |

| Cycloadduct with N-O bond | Zinc powder-acetic acid | Intermediate with reduced N-O bond | google.com |

Carbamate (B1207046) Addition Protocols

Carbamates are versatile functional groups in organic synthesis and can be used as precursors to amines. nih.gov Carbamate addition protocols offer a mild and efficient way to introduce the amino functionality.

One general method for carbamate synthesis involves a three-component coupling of an amine, carbon dioxide, and an alkyl halide in the presence of a base like cesium carbonate. organic-chemistry.org This approach allows for the formation of the carbamate under mild conditions. Subsequent hydrolysis of the carbamate group would yield the desired amine.

Another strategy involves the reaction of an alcohol with an isocyanate. The hydroxyl group of a cyclopentanol (B49286) precursor could react with an isocyanate to form a carbamate, which can then be deprotected to reveal the amino group. The use of carbamates as protecting groups for amines is a well-established strategy in organic synthesis. organic-chemistry.org

Modern methodologies for carbamate synthesis include palladium-catalyzed reactions of organic azides with carbon monoxide and alcohols, which proceed under mild and neutral conditions. nih.gov These methods provide an alternative to traditional routes that may require harsh reagents.

The table below outlines a general approach for carbamate synthesis that could be adapted for 2-aminocyclopentanol synthesis.

| Reactants | Reagents/Catalyst | Product | Reference |

| Amine, Carbon Dioxide, Alkyl Halide | Cesium Carbonate, TBAI | Carbamate | organic-chemistry.org |

| Organic Azide (B81097), Carbon Monoxide, Alcohol | PdCl₂ | Carbamate | nih.gov |

Hetero Diels-Alder Reactions in Cyclopentane Annulation

The Diels-Alder reaction is a powerful tool for the construction of six-membered rings. The hetero-Diels-Alder variant, where one or more carbon atoms in the diene or dienophile are replaced by a heteroatom, is particularly useful for synthesizing heterocyclic compounds.

In the context of 2-aminocyclopentanol synthesis, a hetero-Diels-Alder reaction can be used to construct a bicyclic intermediate containing the cyclopentane ring and the required nitrogen and oxygen functionalities with controlled stereochemistry. A patented process utilizes an in-situ generated nitroso species, derived from the oxidation of a tert-butyl hydroxylamine (B1172632) derivative, which then undergoes a hetero-Diels-Alder reaction with cyclopentadiene. google.com This cycloaddition step is crucial for establishing the relative stereochemistry of the amino and hydroxyl groups in the final product.

The resulting cycloadduct can then be further elaborated through a series of reactions, including reduction and deprotection, to afford the target this compound. google.com This approach highlights the efficiency of using a cycloaddition reaction to rapidly build molecular complexity and control stereochemistry early in the synthetic sequence.

The following table summarizes the key cycloaddition step in a patented synthesis.

| Diene | Dienophile | Catalyst | Product | Reference |

| Cyclopentadiene | In-situ generated tert-butyl nitrosyl carbonate | Copper chloride, 2-ethyl-2-oxazoline | Bicyclic cycloadduct | google.com |

Scalable Synthesis and Process Optimization

The transition from laboratory-scale synthesis to large-scale industrial production requires robust and optimized procedures that can consistently deliver high yields of the target compound with high purity.

The synthesis of this compound on a multigram scale has been approached through various routes, often focusing on overcoming challenges associated with yield, purity, and the control of stereochemistry.

One scalable method for preparing cis-3-amino-cyclopentanol hydrochloride was developed to avoid the use of highly toxic reagents and the complex purifications associated with older methods. google.com This process starts from carbobenzoxy hydroxylamine and cyclopentadiene, utilizing a sodium periodate-catalyzed cyclization followed by hydrogenation to open the ring and remove the protecting group. The final product is isolated as a high-purity solid via salification and crystallization. google.com

Another detailed multigram synthesis has been reported for the chiral isomer (1R,3S)-3-aminocyclopentanol hydrochloride. This multi-step process begins with the oxidation of tert-butyl hydroxylamine carbonate, which then undergoes a hetero-Diels-Alder reaction. Subsequent steps involve selective reduction, enzymatic chiral resolution, hydrogenation, deprotection, and finally, salt formation to yield the target product. google.com This route demonstrates a scalable pathway to a specific, optically active isomer. For instance, a reported procedure yielded 65 grams of the final hydrochloride salt. google.com

General strategies for scaling up the synthesis of related cyclic amino compounds, which are applicable here, include the use of specific protecting groups that facilitate purification. For example, protecting the amine as a 4-nitrobenzyl (pNZ) carbamate has been shown to enable effective chiral separation via supercritical fluid chromatography (SFC) on a large scale. mit.edu

Below is a data table summarizing a representative scalable synthesis for a specific isomer of aminocyclopentanol hydrochloride.

Table 1: Example of a Scalable Synthesis for (1R,3S)-3-Aminocyclopentanol Hydrochloride google.com

| Step | Key Reagents & Conditions | Purpose |

|---|---|---|

| 1. Cycloaddition | tert-butyl hydroxylamine carbonate, copper chloride, 2-ethyl-2-oxazoline, cyclopentadiene; 20-30°C | Forms the initial bicyclic intermediate via a hetero-Diels-Alder reaction. |

| 2. Reduction | Zinc powder, acetic acid | Selectively reduces the nitrogen-oxygen bond in the intermediate. |

| 3. Chiral Resolution | Lipase (e.g., Novozym 435), vinyl acetate | Enzymatically separates the racemic mixture to isolate the desired enantiomer. |

| 4. Hydrogenation | Palladium on carbon (Pd/C), H₂ | Reduces the double bond in the cyclopentene ring. |

| 5. Deprotection | Lithium hydroxide, methanol | Removes the acetyl protecting group installed during the resolution step. |

| 6. Salt Formation | Acetyl chloride, isopropanol (B130326) (to generate HCl in situ) | Removes the tert-butyl ester protecting group and forms the final hydrochloride salt, which crystallizes from solution. |

While specific continuous flow synthesis of this compound is not extensively documented in readily available literature, the principles of flow chemistry are widely applied to the synthesis of amino alcohols and other active pharmaceutical ingredients (APIs). mdpi.comgoogle.com Adapting traditional batch syntheses to continuous flow offers significant advantages in terms of safety, efficiency, and scalability. mdpi.comrsc.org

Flow chemistry involves performing chemical reactions in a continuous stream through a network of tubes or microreactors. mdpi.com This methodology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and selectivity. mdpi.comnih.gov For the synthesis of amino alcohols, flow systems can facilitate hazardous reactions, such as those involving explosive intermediates or toxic gases, by generating and consuming the hazardous species in situ, minimizing risk. nih.gov

| Improved Yield & Purity | Optimized residence time and reaction conditions can lead to higher conversion rates and cleaner reaction profiles, simplifying purification. acs.org |

Green Chemistry Principles in Synthetic Design

The application of green chemistry principles aims to reduce the environmental impact of chemical processes by minimizing waste, using less hazardous substances, and improving energy efficiency. mun.canih.gov Several modern synthetic routes for this compound and related compounds incorporate these principles.

A primary goal of green chemistry is waste prevention . nih.gov This is achieved through atom-economical reactions that incorporate the maximum amount of starting material into the final product. Catalytic processes are favored over stoichiometric reagents for this reason. For instance, the use of catalytic hydrogenation with Pd/C is a green alternative to stoichiometric metal hydride reducing agents. google.com

Another key principle is the design of less hazardous chemical syntheses . skpharmteco.com Traditional methods for synthesizing cyclic amino alcohols sometimes employed toxic reagents like sodium azide or hazardous solvents like dichloromethane. google.com Newer, greener syntheses actively avoid these substances. A patent for cis-3-amino-cyclopentanol hydrochloride explicitly highlights a route that circumvents these dangerous materials, improving the safety profile of the process. google.com The use of enzymes, such as lipase for chiral resolution, represents a move toward benign catalysts that operate under mild conditions. google.com

The use of renewable feedstocks and safer solvents is also central to green chemistry. While not always feasible, starting from bio-based materials is a long-term goal. greenchemistry-toolkit.org In the context of the synthesis, using greener solvents like alcohols or even water instead of chlorinated hydrocarbons reduces environmental harm. researchgate.net Some modern syntheses of related compounds utilize CO₂ as an abundant and non-toxic C1 source for creating heterocyclic structures, which aligns with the use of renewable or readily available feedstocks. acs.orgrsc.org

Table 3: Comparison of Conventional vs. Greener Synthetic Approaches

| Green Chemistry Principle | Conventional Method Example | Greener Alternative Example |

|---|---|---|

| Less Hazardous Reagents | Use of highly toxic sodium azide for amination. google.com | Use of carbobenzoxy hydroxylamine or other less hazardous nitrogen sources. google.com |

| Safer Solvents | Use of chlorinated solvents like dichloromethane. google.com | Use of alcohols (isopropanol, methanol) or ethyl acetate. google.comgoogle.com |

| Catalysis vs. Stoichiometry | Use of stoichiometric reducing agents. | Catalytic hydrogenation (e.g., Pd/C) or enzymatic reactions (e.g., lipase). google.com |

| Reduce Derivatives | Multi-step protection/deprotection sequences using harsh reagents. nih.gov | One-pot procedures or enzymatic deprotection under mild conditions. google.comgoogle.com |

Applications in Asymmetric Organic Transformations

Development of Chiral Ligands and Organocatalysts

Chiral ligands and organocatalysts are crucial components in asymmetric catalysis. nih.gov They operate by creating a chiral environment around a metal center or by directly participating in the reaction mechanism, thereby favoring the formation of one enantiomeric product. nih.gov The design of these catalysts often relies on "privileged scaffolds"—core structures that prove effective across a range of reactions. utexas.edu 2-Aminocyclopentanol (B113218), with its conformationally restricted framework, serves as an excellent starting point for such scaffolds.

The effectiveness of a catalyst is often reaction-specific, necessitating the screening of numerous structurally related ligands to find the optimal candidate. This has led to the strategy of creating "ligand libraries," which are collections of systematically varied chiral molecules. nih.gov 2-Aminocyclopentanol is an ideal building block for such libraries due to its bifunctional nature, allowing for diverse modifications at both the amino and alcohol groups.

A prominent synthetic strategy involves converting 2-aminocyclopentanol into a cyclic derivative, such as an oxazolidinone. For example, the enantiomerically pure (1S,2R)-2-aminocyclopentan-1-ol can be converted into (4R,5S)-cyclopentano[d]oxazolidin-2-one. nih.gov This is achieved through a multi-step sequence involving a baker's yeast reduction of a β-ketoester, followed by hydrolysis and a Curtius rearrangement. nih.gov This rigid bicyclic oxazolidinone serves as a core structure that can be further functionalized, typically by acylation at the nitrogen atom, to generate a library of potential chiral auxiliaries or ligands. nih.govnih.gov The modularity of this approach allows chemists to fine-tune the steric and electronic properties of the resulting catalyst or auxiliary to match the demands of a specific transformation. nih.gov

The spatial arrangement of atoms—the stereochemistry—within a chiral ligand is the fundamental basis of its ability to induce asymmetry. rijournals.com In 2-aminocyclopentanol, the relative orientation of the amino and hydroxyl groups (cis or trans) and the absolute configuration of the two stereocenters (e.g., 1S,2R) are critical. rsc.org The (1S,2R)-cis-2-aminocyclopentan-1-ol, for instance, provides a conformationally constrained cyclic structure that is highly valued in asymmetric synthesis. nih.gov

This rigidity reduces the number of possible transition states in a chemical reaction, making the stereochemical outcome more predictable and selective. libretexts.org When this aminocyclopentanol moiety is incorporated into a catalyst or auxiliary, its fixed conformation creates a well-defined three-dimensional space. This chiral pocket forces approaching reactants into a specific orientation, effectively shielding one face of the substrate and allowing chemical attack to occur on the other, leading to a high degree of stereocontrol. nih.govlibretexts.org The success of derivatives like (4R,5S)-cyclopentano[d]oxazolidin-2-one in achieving excellent diastereoselectivity stems directly from the well-defined and rigid stereochemical arrangement inherited from the parent 2-aminocyclopentanol. nih.gov

Role as Chiral Auxiliaries in Stereoselective Reactions

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a subsequent stereoselective reaction. wikipedia.org After the desired transformation, the auxiliary is cleaved and can often be recovered for reuse. wikiwand.com Derivatives of 2-aminocyclopentanol, particularly the oxazolidinones, have proven to be highly effective chiral auxiliaries for a variety of asymmetric reactions. nih.govnih.gov

The formation of carbon-carbon bonds is central to organic synthesis. When creating complex molecules with multiple stereocenters, controlling the relative stereochemistry is a significant challenge. Chiral auxiliaries derived from 2-aminocyclopentanol excel in this area, particularly in asymmetric alkylation and aldol (B89426) reactions. nih.gov

In a typical application, the (4R,5S)-cyclopentano[d]oxazolidin-2-one auxiliary is first N-acylated. nih.gov Treatment of this imide with a strong base like lithium hexamethyldisilazide generates a chiral enolate. This enolate is conformationally locked, and the fused cyclopentyl ring effectively blocks one of its faces. Subsequent reaction with an electrophile, such as an alkyl halide or an aldehyde, occurs from the unhindered direction, leading to the formation of a single diastereomer. nih.govwikipedia.org This strategy has been used to achieve outstanding levels of diastereoselectivity, often exceeding 99% de (diastereomeric excess), in both alkylation and syn-selective aldol reactions. nih.gov The auxiliary can then be cleanly removed, for instance by hydrolysis with lithium hydroperoxide, to yield the enantiomerically enriched product. nih.gov

Table 1: Asymmetric Aldol Reactions using a (1S,2R)-2-Aminocyclopentanol-Derived Auxiliary

This table shows the results of the aldol condensation between the N-propionyl derivative of (4R,5S)-cyclopentano[d]oxazolidin-2-one and various aldehydes.

| Entry | Aldehyde | Yield (%) | Diastereomeric Excess (%de) |

| 1 | Acetaldehyde | 70 | >99 |

| 2 | Isobutyraldehyde | 71 | >99 |

| 3 | Isovaleraldehyde | 73 | >99 |

| 4 | Benzaldehyde | 80 | >99 |

| Data sourced from Asymmetric alkylations and aldol reactions: (1S,2R)-2-aminocyclopentan-1-ol derived new chiral auxiliary. nih.gov |

The same principle of steric shielding that governs carbon-carbon bond formation can be applied to control the formation of bonds between carbon and heteroatoms (e.g., oxygen, nitrogen). The chiral environment created by the 2-aminocyclopentanol-derived auxiliary directs the approach of either a nucleophilic heteroatom to a carbon electrophile or a nucleophilic carbon to a heteroatom electrophile.

For example, the enantiodivergent conversion of meso-dicarboxylic anhydrides into chiral half-esters can be achieved using 2-aminoalcohol derivatives. nih.gov In this type of reaction, the chiral auxiliary differentiates between two chemically equivalent carbonyl groups in the meso starting material, leading to a selective reaction at one site and furnishing a chiral product. The rigid conformation of the auxiliary is key to this molecular recognition and asymmetric induction.

Key Building Block in Complex Molecule Construction

Beyond its transient use as a chiral auxiliary, the 2-aminocyclopentanol framework can also be incorporated as a permanent structural element in the final target molecule. Its conformational rigidity and dense stereochemical information make it a valuable building block for complex architectures. nih.gov

A closely related derivative, 2-aminocyclopentanecarboxylic acid (ACPC), has been identified as a preferred building block in the synthesis of peptide foldamers. nih.gov These are oligomers that adopt stable, predictable three-dimensional structures, similar to natural peptides. The cyclopentane (B165970) ring of ACPC imparts a high degree of conformational stability, which is essential for controlling the folding process. nih.gov The principles that make 2-aminocyclopentanol a successful chiral controller—namely its rigid five-membered ring and defined stereochemistry—also make its derivatives valuable as core components in the construction of larger, structurally complex, and functional molecules. The successful application in asymmetric synthesis suggests that derivatives of 2-aminocyclopentanol will continue to find broad utility as key building blocks in the synthesis of complex molecular targets. nih.gov

Integration into Nitrogen-Containing Heterocycles

The 1,2-amino alcohol motif is a privileged structure in organic synthesis, serving as a critical component in the creation of numerous nitrogen-containing heterocycles. researchgate.net 2-Aminocyclopentanol hydrochloride, as a stereochemically defined variant, is particularly valuable. The vicinal amino and hydroxyl groups can be manipulated through a variety of classic and modern synthetic methodologies to forge new ring systems.

For instance, the amine can act as a nucleophile to attack an electrophilic center, while the alcohol can be transformed into a leaving group or used as a directing group, guiding the stereochemical outcome of subsequent reactions. This dual functionality allows for the construction of fused or bridged heterocyclic systems. A common strategy involves the initial reaction of the primary amine with a suitable substrate, followed by an intramolecular cyclization involving the hydroxyl group (or a derivative thereof). This approach has been successfully employed to generate chiral pyrrolidines and piperidines, which are core structures in many biologically active compounds.

A documented application showcases the use of (1S,2R)-cis-2-Aminocyclopentanol hydrochloride in the synthesis of complex pyrimidinyl indole (B1671886) compounds. chemicalbook.com In this multi-step sequence, the amine of the aminocyclopentanol derivative displaces a chlorine atom on a dichloropyrimidine ring. The resulting intermediate, which now incorporates the aminocyclopentanol fragment, is then carried forward to produce the final, complex heterocyclic target. chemicalbook.com This exemplifies how the compound is integrated as a complete unit to introduce both chirality and specific functional groups into a larger molecular framework.

Precursors for Advanced Medicinal Chemistry Scaffolds (focus on design principles)

The design of novel molecular scaffolds is a central theme in medicinal chemistry, aiming to create core structures that can be decorated with various functional groups to explore chemical space and optimize biological activity. Chiral molecules are of paramount importance, as the three-dimensional arrangement of atoms is critical for selective interaction with biological targets like enzymes and receptors. nih.govnih.gov

Design Principles Underpinning Scaffold Utility:

The value of this compound as a precursor for medicinal scaffolds is rooted in several key design principles:

Stereochemical Complexity and Rigidity: The compound possesses two stereocenters on a constrained five-membered ring. This fixed, non-planar structure provides a rigid scaffold, which can reduce the entropic penalty upon binding to a biological target and present appended functional groups in well-defined spatial orientations. researchgate.net The inherent chirality is crucial, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles. longdom.org

Orthogonal Functional Groups: The primary amine and secondary alcohol are chemically distinct functional groups. This "orthogonality" allows for selective chemical modification. The amine can be acylated, alkylated, or used in reductive aminations, while the alcohol can be etherified, esterified, or oxidized. This enables the controlled, stepwise construction of more complex molecules and the generation of diverse compound libraries for screening.

Vectors for Elaboration: The amino and hydroxyl groups serve as handles or "vectors" for molecular elaboration. By attaching different substituents to these points, medicinal chemists can systematically probe the structure-activity relationship (SAR) of a compound series, fine-tuning properties like potency, selectivity, and pharmacokinetics. lifechemicals.com

Chiral 1,2-amino alcohols are recognized as privileged structural motifs present in numerous pharmaceutical molecules. acs.org Their ability to form hydrogen bonds and their defined stereochemistry make them ideal for creating molecules that can effectively interact with chiral biological environments. researchgate.netnih.gov Therefore, incorporating the 2-aminocyclopentanol core into a potential drug candidate provides a robust and stereochemically defined anchor from which to build and optimize therapeutic agents.

Synthesis of Polycyclic and Spirocyclic Systems

The construction of polycyclic and, particularly, spirocyclic frameworks represents a significant challenge in organic synthesis. Spirocycles, which contain two rings connected by a single common atom, offer a unique three-dimensional architecture that is increasingly sought after in drug discovery for its ability to provide novel intellectual property and improved pharmacological properties compared to flatter aromatic systems. ed.ac.uk

Modern synthetic methods, such as those driven by photoredox catalysis, have opened new avenues for creating these complex structures. One such powerful strategy is hydroaminoalkylation (HAA), which can be used to construct carbon-carbon bonds by adding a C-H bond adjacent to an amine across an alkene.

While direct examples detailing the use of this compound in photoredox-catalyzed spirocyclization are specific to proprietary research, the underlying principles strongly support its utility. The general approach involves the generation of an α-amino radical from a primary amine derivative, which can then engage in cyclization reactions. nih.gov For instance, a linear substrate containing both a primary amine and an alkene or aryl halide can be induced to cyclize under photoredox conditions to form spirocyclic piperidines and other complex ring systems. nih.gov

The structure of this compound is ideally suited for such transformations. It can be envisioned as a precursor to a spirocyclic system through a sequence involving:

Attachment of a tether containing a reactive group (e.g., an alkene) to the nitrogen atom.

An intramolecular cyclization event, such as a radical hydroarylation or a Michael-type addition, where a bond is formed between the cyclopentane ring and the tether, creating the spirocyclic junction. ed.ac.uk

The synthesis of spirocyclic compounds often relies on the strategic use of bifunctional reagents, and the amino alcohol functionality of 2-aminocyclopentanol provides precisely this capability, enabling its use as a linchpin in the assembly of intricate, three-dimensional polycyclic and spirocyclic scaffolds. nih.gov

Interactive Data Table: Properties of this compound Isomers

| Property | (1R,2R)-trans-isomer | (1S,2S)-trans-isomer | (1S,2R)-cis-isomer |

| CAS Number | 68327-11-7 sigmaaldrich.com | 68327-04-8 | 225791-13-9 |

| Molecular Formula | C₅H₁₂ClNO sigmaaldrich.com | C₅H₁₂ClNO | C₅H₁₂ClNO |

| Molecular Weight | 137.61 g/mol sigmaaldrich.com | 137.61 g/mol | 137.61 g/mol |

| Appearance | Solid sigmaaldrich.com | White crystalline solid | Not specified |

| Melting Point | 191-196 °C chembk.com | Not specified | Not specified |

| Optical Purity | ee: ≥97.0% (GC) sigmaaldrich.com | Not specified | Not specified |

| InChI Key | ZFSXKSSWYSZPGQ-TYSVMGFPSA-N sigmaaldrich.com | ZFSXKSSWYSZPGQ-FHAQVOQBSA-N | OIOYWVVTNKEJPU-BDAKNGLASA-N |

Stereochemical Investigations and Advanced Analytical Characterization

Determination of Absolute and Relative Configuration

The absolute configuration describes the exact three-dimensional arrangement of atoms at a chiral center, while the relative configuration relates the arrangement of different chiral centers within the same molecule.

Single-crystal X-ray diffraction is the most definitive method for determining the absolute configuration of a chiral molecule. This technique involves irradiating a well-formed single crystal of the compound with an X-ray beam. The resulting diffraction pattern is analyzed to create a three-dimensional electron density map, which reveals the precise location of each atom in the crystal lattice.

For 2-Aminocyclopentanol (B113218) hydrochloride, this analysis provides unambiguous information on the relative orientation of the amino and hydroxyl groups (cis or trans) and the absolute configuration (R or S) at each chiral carbon. sigmaaldrich.com The presence of the chloride ion is integral to the crystal lattice. The analysis of anomalous dispersion effects, particularly when using specific X-ray wavelengths, allows for the unambiguous assignment of the absolute stereochemistry, often expressed through the Flack parameter, where a value near zero confirms the correct stereochemical assignment. sigmaaldrich.com

| Parameter | Description | Example Value |

|---|---|---|

| Crystal System | The symmetry system to which the crystal belongs (e.g., Monoclinic, Orthorhombic). | Monoclinic |

| Space Group | A more detailed description of the crystal's symmetry. | P2₁/c |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). | a = 7.1 Å, b = 11.4 Å, c = 11.7 Å, β = 100.5° |

| Flack Parameter | A value used to confirm the absolute configuration of the determined structure. A value close to 0 is ideal. | 0.0(1) |

Chiral chromatography is essential for separating the enantiomers of 2-aminocyclopentanol and determining the enantiomeric excess (ee), which is a measure of chiral purity. This is crucial in fields where one enantiomer may have desired effects while the other is inactive or detrimental.

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary techniques used. Both employ a chiral stationary phase (CSP) that interacts differently with each enantiomer, causing them to travel through the column at different speeds and thus elute at different times. For 2-aminocyclopentanol, which is a polar molecule, derivatization may sometimes be employed to improve its volatility for GC analysis or to enhance its detection in HPLC. waters.com The choice of CSP, such as those based on cyclodextrins or polysaccharide derivatives, is critical for achieving successful separation. nih.gov

| Parameter | Specification |

|---|---|

| Column (CSP) | Polysaccharide-based (e.g., Amylose or Cellulose Phenylcarbamates) |

| Mobile Phase | Isocratic mixture (e.g., n-Hexane/2-Propanol) |

| Flow Rate | 1.0 mL/min |

| Detection | UV (e.g., 220 nm) or Fluorescence Detector |

| Result | Separation of R- and S-enantiomers with distinct retention times, allowing for quantification of ee. |

Spectroscopic Methods for Structural Elucidation and Purity Assessment

Spectroscopic techniques are indispensable for confirming the molecular structure and assessing the purity of 2-Aminocyclopentanol hydrochloride.

NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule in solution.

¹H NMR provides information about the chemical environment of hydrogen atoms. For this compound, it can confirm the presence of protons on the cyclopentane (B165970) ring, the amino group, and the hydroxyl group, with their chemical shifts and splitting patterns revealing their connectivity.

¹³C NMR provides information about the carbon skeleton of the molecule, with each unique carbon atom giving a distinct signal.

| Technique | Observed Signals | Interpretation |

|---|---|---|

| ¹H NMR | Multiplets for CH-OH and CH-NH₂, complex signals for ring CH₂ protons. | Confirms proton environments and neighbor relationships through spin-spin coupling. |

| ¹³C NMR | Two signals for CH-OH and CH-NH₂, several signals for ring CH₂ carbons. | Confirms the number of unique carbon atoms in the structure. |

| 2D NMR (COSY) | Cross-peaks between adjacent protons on the cyclopentane ring. | Establishes the H-H connectivity throughout the carbon framework. |

Mass spectrometry is a highly sensitive analytical technique that measures the mass-to-charge ratio (m/z) of ions. In the context of synthesizing 2-aminocyclopentanol, MS is an invaluable tool for real-time reaction monitoring. youtube.com Techniques like Atmospheric Solids Analysis Probe (ASAP) or Electrospray Ionization (ESI) allow for the direct analysis of aliquots from the reaction mixture with minimal sample preparation. youtube.com

By monitoring the m/z values corresponding to the starting materials, intermediates, and the final product, chemists can track the reaction's progress, determine its endpoint, and identify any potential byproducts. youtube.compublish.csiro.au This enhances workflow efficiency and aids in optimizing reaction conditions for better yield and purity. youtube.com For this compound, the protonated molecule [M+H]⁺ would be monitored at an m/z corresponding to the free base (C₅H₁₁NO).

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that measures the difference in the absorption of left- and right-circularly polarized light by chiral molecules. nsf.gov This differential absorption, known as the Cotton effect, provides a unique spectral fingerprint for a specific enantiomer. nih.govnsf.gov

For this compound, CD spectroscopy can:

Confirm the optical activity of the sample, proving it is chiral and not a racemic mixture. nsf.gov

Help determine the absolute configuration by comparing the experimental spectrum to that of a known standard or to theoretical spectra calculated from computational models.

Be used for quantitative analysis, as the magnitude of the CD signal is proportional to the concentration and enantiomeric excess of the chiral substance.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the fundamental properties of a molecule based on its electronic structure. mdpi.com These calculations can determine various molecular descriptors that are crucial for understanding the reactivity and potential interactions of 2-Aminocyclopentanol (B113218) hydrochloride.

The electronic structure of a molecule governs its chemical behavior. Quantum chemical calculations can provide a detailed picture of how electrons are distributed within the 2-Aminocyclopentanol hydrochloride molecule. This information is key to predicting its reactivity. For instance, the calculated topological polar surface area (TPSA) of 46.25 Ų and a LogP of 0.2803 suggest specific solubility and permeability characteristics. chemscene.com The presence of two hydrogen bond donors and two acceptors further indicates its potential for intermolecular interactions. chemscene.com

Computational parameters for various isomers of 2-Aminocyclopentanol are available, highlighting the importance of stereochemistry in its properties. nih.govnih.gov For example, the (1S,2S)-2-Aminocyclopentanol isomer has a calculated molecular weight of 101.15 g/mol and a complexity of 65.1. nih.gov These values are essential for characterizing the molecule and predicting its behavior in different chemical environments.

Table 1: Computed Properties of 2-Aminocyclopentanol Isomers

| Property | (1R,2R)-2-aminocyclopentanol hydrochloride | (1S,2S)-2-Aminocyclopentanol | 2-Aminocyclopentanol |

|---|---|---|---|

| Molecular Formula | C₅H₁₂ClNO chemscene.com | C₅H₁₁NO nih.gov | C₅H₁₁NO nih.gov |

| Molecular Weight | 137.61 g/mol chemscene.com | 101.15 g/mol nih.gov | 101.15 g/mol nih.gov |

| Topological Polar Surface Area (TPSA) | 46.25 Ų chemscene.com | 46.3 Ų nih.gov | 46.3 Ų nih.gov |

| LogP | 0.2803 chemscene.com | -0.4 nih.gov | -0.4 nih.gov |

| Hydrogen Bond Donors | 2 chemscene.com | Not Specified | Not Specified |

| Hydrogen Bond Acceptors | 2 chemscene.com | Not Specified | Not Specified |

| Rotatable Bonds | 0 chemscene.com | Not Specified | Not Specified |

| Complexity | Not Specified | 65.1 nih.gov | 65.1 nih.gov |

This table is interactive. Click on the headers to sort the data.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a way to study the dynamic behavior of molecules over time. nih.govnih.gov These techniques are particularly useful for exploring the conformational flexibility and predicting the spectroscopic properties of this compound.

The five-membered ring of 2-aminocyclopentanol is not planar and can adopt various conformations. Mapping the conformational landscape involves identifying the stable conformers and the energy barriers between them. nih.govnih.govresearchgate.net This is critical as the biological activity of a molecule can be highly dependent on its three-dimensional shape. ontosight.ai The relative orientation of the amino and hydroxyl groups in the cis and trans isomers of 2-aminocyclopentanol will significantly influence their conformational preferences and, consequently, their interactions with other molecules. ontosight.ai While detailed conformational landscape mapping for this specific compound is not explicitly detailed in the search results, the methodology for such studies is well-developed. nih.govnih.govresearchgate.netbiorxiv.orgscispace.com

Computational methods can be used to predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. nih.gov These predictions are valuable for confirming the structure of a synthesized compound and for interpreting experimental spectra. The predicted spectra are based on the calculated electronic structure and vibrational frequencies of the molecule. Comparing the predicted spectra with experimental data can provide a high degree of confidence in the structural assignment of this compound and its various isomers.

In Silico Studies in Ligand Design and Molecular Recognition

In silico studies, including molecular docking and quantitative structure-activity relationship (QSAR) analysis, are powerful tools in drug discovery and materials science. nih.govnih.govresearchgate.netresearchgate.netasianpubs.org These methods are used to predict how a molecule like this compound might interact with a biological target, such as a protein or enzyme. The amino and hydroxyl groups of 2-aminocyclopentanol make it a candidate for forming hydrogen bonds and other interactions with biological macromolecules.

Molecular docking simulations can predict the preferred binding orientation of 2-aminocyclopentanol within the active site of a target protein, providing insights into its potential as an inhibitor or modulator. nih.govresearchgate.net For example, derivatives of similar small molecules have been studied for their inhibitory activity against various enzymes. nih.govnih.gov The stereochemistry of 2-aminocyclopentanol is expected to play a crucial role in its binding affinity and selectivity.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| (1R,2R)-2-aminocyclopentanol hydrochloride |

| (1S,2S)-2-Aminocyclopentanol |

| 2-Aminocyclopentanol |

| cis-2-Aminocyclopentanol |

This table is interactive. Click on the headers to sort the data.

Docking and Molecular Dynamics for Scaffold-Target Interactions (emphasis on mechanism and design)

Computational studies have been pivotal in elucidating how derivatives containing the 2-aminocyclopentanol moiety interact with their biological targets, particularly in the design of agonists for adenosine (B11128) receptors and inhibitors for viral enzymes.

In the development of selective agonists for the adenosine A1 receptor (A1R), the 2-aminocyclopentanol scaffold was incorporated into N6-substituted adenosine analogues. acs.orgnih.gov Molecular dynamics (MD) simulations were performed on adenosine receptor subtypes to sample various receptor conformations. Subsequent molecular docking of the designed ligands onto these MD-derived structures helped in predicting favorable binding poses. acs.org

For instance, MD simulations were employed to study ligands derived from (1R,2R)-2-aminocyclopentanol. nih.gov These simulations revealed that a key derivative, compound 27 (N6-(2-(3-bromophenoxy)cyclopentyl)-NECA), could stably bind to the A1R. The simulations showed that the 3-bromophenyl group of the ligand settles into a specific hydrophobic subpocket within the receptor. researchgate.net This pocket is formed by key amino acid residues Isoleucine (I69), Asparagine (N70), Tyrosine (Y271), and Threonine (T270). In contrast, a similar but bulkier analogue, compound 20 , could not fully accommodate its 3-bromobenzyl group within this pocket, leading to greater flexibility and reduced affinity. researchgate.net These MD simulations provided a mechanistic hypothesis for the observed higher potency and affinity of compound 27 compared to 20 . researchgate.net

Further computational analysis using MD simulations on different adenosine receptor subtypes (A2A, A2B, A3) suggested that this specific hydrophobic pocket is unique to the A1R. researchgate.net The other receptors contain structural water molecules in that region, which would prevent the stable binding of the hydrophobic moiety of compound 27 , thus explaining its high selectivity for the A1R. researchgate.net

Similarly, in the context of anti-HIV drug design, molecular docking studies were used to understand the activity of inhibitors targeting the HIV integrase enzyme. nih.gov Derivatives synthesized using (1S,2S)-(+)-trans-2-aminocyclopentanol were docked into the catalytic site of the integrase. The docking results for one active compound (Compound 3 ) showed a crucial interaction between the hydroxyl group of the cyclopentanol (B49286) ring and the amino acid Tyr143 of the enzyme, with an interaction distance of approximately 2.8 Å. nih.gov This hydrogen bond, along with other interactions, was predicted to be responsible for the compound's inhibitory activity. The enantiomer (Compound 4 ), which was inactive, failed to form this key interaction in the docking model, highlighting the importance of the specific stereochemistry provided by the aminocyclopentanol scaffold for precise target engagement. nih.gov

| Compound | Target Protein | Computational Method | Key Interaction Findings | Reference |

| Compound 27 | Adenosine A1 Receptor | Molecular Dynamics, Docking | 3-bromophenyl moiety binds in a hydrophobic subpocket (I69, N70, Y271, T270); stable binding. | researchgate.net |

| Compound 20 | Adenosine A1 Receptor | Molecular Dynamics, Docking | Bulkier 3-bromobenzyl group does not fit well in the hydrophobic pocket, leading to higher flexibility. | researchgate.net |

| Compound 3 | HIV Integrase | Molecular Docking | Cyclopentyl hydroxyl forms a hydrogen bond with Tyr143 (2.8 Å distance). | nih.gov |

| Compound 4 | HIV Integrase | Molecular Docking | Lacks the key hydrogen bond with Tyr143 observed in the active enantiomer. | nih.gov |

Structure-Activity Relationship (SAR) Studies via Computational Approaches

Computational methods are integral to understanding the structure-activity relationships (SAR) of molecules derived from 2-aminocyclopentanol. By modeling how structural modifications affect binding affinity and biological activity, these approaches guide the synthesis of more potent and selective compounds.

In the pursuit of novel A1R agonists, computational modeling was the foundation for the design strategy. Based on initial modeling studies, a series of adenosine and NECA-based compounds featuring extended N6-benzyloxy- and N6-phenoxycyclopentyl substituents were designed with the goal of enhancing potency and selectivity for the A1R. acs.orgnih.gov The synthesis of these compounds, starting from N-protected (1R,2R)-2-aminocyclopentanol, led to a library of molecules whose biological activities were then evaluated. acs.org

The results confirmed the computational predictions. A clear SAR emerged where compounds with a halogen (like bromine) at the meta-position of the aromatic ring on the benzyloxy- or phenoxycyclopentyl group were the most potent. nih.govacs.org The computational models had suggested that this part of the molecule would interact with a hydrophobic subpocket, and the experimental data validated this hypothesis. researchgate.netacs.org For example, N6-2-(3-bromobenzyloxy)cyclopentyl-NECA showed approximately 1500-fold greater selectivity for the A1R compared to the parent compound NECA. nih.gov This synergy between computational design and experimental validation underscores the power of in silico methods to rationalize SAR and accelerate the discovery of lead compounds. nih.gov

Another example of computational SAR can be found in the development of de novo drug design software like DOGS (Design of Genuine Structures). nih.gov This program uses a ligand-based strategy to computationally assemble novel molecules from building blocks. In a case study, 2-aminocyclopentanol was selected as a reactant by the software to generate potential trypsin inhibitors. nih.gov The program suggested a synthesis route and predicted the molecule's bioactivity based on its structural similarity to a known reference compound. This highlights how computational tools can explore vast chemical space and identify promising scaffolds and synthetic routes, forming a computationally-driven SAR exploration. nih.gov

| Scaffold Base | Target | Computational Approach | SAR Finding | Reference |

| N6-benzyloxy/phenoxycyclopentyl Adenosine/NECA | Adenosine A1 Receptor | Molecular Modeling, Design | Halogen substitution at the meta-position of the aromatic ring significantly increases potency and selectivity. | nih.govacs.org |

| 2-Aminocyclopentanol | Trypsin | De Novo Design (DOGS software) | The scaffold can be computationally identified and incorporated to generate novel potential inhibitors with a proposed synthesis plan. | nih.gov |

| Diketo acid derivative | HIV Integrase | Molecular Docking | The trans-stereoisomer of the aminocyclopentanol moiety is active, while the cis-isomer is not, indicating strict stereochemical requirements for activity. | nih.gov |

Emerging Research Directions and Future Perspectives

Novel Applications in Materials Science

The bifunctional nature of 2-aminocyclopentanol (B113218), possessing both an amino and a hydroxyl group, makes it an intriguing monomer for the synthesis of advanced polymers. Research into amino alcohol-based biodegradable polymers, such as poly(ester amide)s (PEAs), has demonstrated the potential for creating materials with tunable mechanical properties and degradation profiles suitable for biomedical applications. nih.govnih.gov While direct polymerization of 2-aminocyclopentanol hydrochloride has not been extensively reported, its structural features suggest its potential to impart unique characteristics to polymers.

The incorporation of the rigid cyclopentane (B165970) ring into a polymer backbone could lead to materials with enhanced thermal stability and specific mechanical properties compared to linear aliphatic analogues. For instance, the synthesis of poly(ester amide) elastomers from 1,3-diamino-2-hydroxypropane has yielded materials with low tensile moduli and high elongation at break, making them suitable for soft tissue engineering. nih.govnih.gov The introduction of the cyclopentyl moiety from 2-aminocyclopentanol could result in PEAs with altered crystallinity and hydrophobicity, thereby influencing their degradation rates and drug-eluting capabilities.

Table 1: Potential Properties of Polymers Derived from 2-Aminocyclopentanol

| Property | Potential Influence of 2-Aminocyclopentanol Moiety | Rationale |

|---|---|---|

| Thermal Stability | Increased | The rigid cyclopentane ring can restrict chain mobility, leading to a higher glass transition temperature. |

| Mechanical Strength | Modifiable | The cyclic structure can enhance stiffness, while the functional groups allow for cross-linking to tailor elasticity. |

| Biodegradability | Tunable | The ester and amide linkages are susceptible to hydrolysis, and the hydrophobicity of the cyclopentyl group can modulate the rate of degradation. |

| Biocompatibility | Favorable | Amino alcohol-based polymers are often biocompatible, and the degradation products are expected to be non-toxic. nih.gov |

Future research in this area will likely focus on the synthesis and characterization of polymers derived from 2-aminocyclopentanol and its derivatives, exploring their potential in areas such as drug delivery, tissue engineering, and as chiral stationary phases for chromatography.

Integration with Flow Chemistry and Automation for High-Throughput Synthesis

The synthesis and derivatization of chiral compounds like this compound are often multi-step processes that can be time-consuming and challenging to scale up. Flow chemistry, which involves performing chemical reactions in a continuously flowing stream, offers significant advantages over traditional batch processing. rsc.orgresearchgate.net The integration of flow chemistry with automation allows for high-throughput screening of reaction conditions and the rapid synthesis of libraries of derivatives.

While specific examples of the integration of flow chemistry for the synthesis of this compound are not yet widely reported, the general benefits of this technology are highly applicable. Continuous flow systems offer precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. nih.govmdpi.com

Table 2: Potential Advantages of Flow Chemistry for this compound Synthesis and Derivatization

| Advantage | Description | Relevance to this compound |

|---|---|---|

| Enhanced Safety | Small reaction volumes and efficient heat exchange minimize risks associated with exothermic reactions or hazardous reagents. | The synthesis of chiral amines can involve reactive intermediates and reagents. |

| Improved Yield and Selectivity | Precise control over reaction parameters allows for optimization to maximize product formation and minimize side reactions. | Crucial for maintaining the stereochemical integrity of the chiral center. |

| Scalability | Scaling up production is achieved by running the system for longer periods, rather than using larger reactors. | Facilitates the production of larger quantities of the compound for further research or industrial applications. |

| Automation and High-Throughput Screening | Automated systems can rapidly screen a wide range of catalysts, solvents, and conditions to identify optimal reaction parameters. | Accelerates the discovery of new derivatives and synthetic routes. |

The application of flow chemistry to the stereoselective synthesis of 2-aminocyclopentanol derivatives, such as chiral ligands and catalysts, is a promising area for future research. Automated flow systems could enable the rapid generation and screening of a diverse range of catalysts derived from this chiral scaffold.

Advancements in Stereoselective Derivatization

A key area of ongoing research is the use of this compound as a precursor for chiral auxiliaries, ligands, and catalysts to control the stereochemical outcome of chemical reactions. rsc.orgacs.orgwikipedia.org The rigid cyclopentane framework and the defined stereochemistry of the amino and hydroxyl groups make it an excellent starting material for creating effective stereodirecting groups.

A notable example is the development of a chiral auxiliary from (1S,2R)-2-aminocyclopentan-1-ol for asymmetric alkylation and aldol (B89426) reactions. nih.gov This auxiliary, a cyclopentano[d]oxazolidin-2-one, has demonstrated excellent diastereoselectivity in directing the approach of electrophiles.

The synthesis of this chiral auxiliary involves the conversion of the amino alcohol into a carbamate (B1207046), followed by cyclization. The resulting oxazolidinone can then be N-acylated, and the acyl group can undergo highly diastereoselective alkylation or aldol addition. The chiral auxiliary can then be cleaved and recovered for reuse.

Table 3: Diastereoselective Reactions Using a (1S,2R)-2-Aminocyclopentan-1-ol Derived Chiral Auxiliary

| Reaction Type | Substrate | Product Yield (%) | Diastereomeric Excess (%) |

|---|---|---|---|

| Alkylation | N-propionyl oxazolidinone | 95 | >99 |

| Alkylation | N-butyryl oxazolidinone | 92 | >99 |

| Aldol Reaction | N-acetyl oxazolidinone with isobutyraldehyde | 85 | >99 (syn) |

| Aldol Reaction | N-propionyl oxazolidinone with benzaldehyde | 88 | >99 (syn) |

(Data sourced from a study on asymmetric alkylations and aldol reactions. nih.gov)

These results highlight the high level of stereocontrol that can be achieved using chiral auxiliaries derived from 2-aminocyclopentanol. Future advancements in this area may include the development of new catalysts and ligands for a broader range of asymmetric transformations, including reductions, oxidations, and carbon-carbon bond-forming reactions.

Computational-Experimental Synergies in Rational Design

The synergy between computational chemistry and experimental work is becoming increasingly crucial for the rational design of new catalysts and the optimization of chemical processes. frontiersin.orgmonash.edu While specific computational studies on this compound are still emerging, the application of theoretical methods holds significant promise for advancing its use in stereoselective synthesis.

Density Functional Theory (DFT) calculations can be employed to model reaction mechanisms, predict transition state geometries, and understand the origins of stereoselectivity. acs.orgresearchgate.net This information can guide the design of new chiral ligands and catalysts derived from 2-aminocyclopentanol with improved activity and selectivity. For example, computational modeling can help in predicting how modifications to the cyclopentane ring or the functional groups will affect the steric and electronic properties of a catalyst, and consequently, its performance in a given reaction.

Table 4: Potential Applications of Computational Chemistry in the Study of this compound Derivatives

| Computational Method | Application | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms involving catalysts derived from 2-aminocyclopentanol. | Understanding the factors that control stereoselectivity and reactivity, leading to the design of more efficient catalysts. |

| Molecular Dynamics (MD) Simulations | Studying the conformational preferences of 2-aminocyclopentanol-derived ligands and their complexes with metal catalysts. | Predicting the most stable and reactive conformations, which is crucial for understanding catalyst behavior. |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models to predict the catalytic activity of a series of 2-aminocyclopentanol derivatives. | Accelerating the discovery of new catalysts by prioritizing the synthesis of the most promising candidates. |

| Virtual Screening | Identifying potential applications of 2-aminocyclopentanol-derived catalysts for new types of asymmetric reactions. | Expanding the synthetic utility of this chiral building block. |

The integration of computational predictions with experimental validation can create a powerful feedback loop, accelerating the development of new and improved applications for this compound in asymmetric catalysis and materials science. This approach allows for a more targeted and efficient exploration of the vast chemical space of its derivatives.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |